molecular formula C9H13ClN2O B13405130 1-(3-Amino-3-oxopropyl)-2-methylpyridin-1-ium chloride CAS No. 93336-22-2

1-(3-Amino-3-oxopropyl)-2-methylpyridin-1-ium chloride

Katalognummer: B13405130
CAS-Nummer: 93336-22-2
Molekulargewicht: 200.66 g/mol
InChI-Schlüssel: GYVUOLVANGZGAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Amino-3-oxopropyl)-2-methylpyridin-1-ium chloride is a chemical compound with a unique structure that includes a pyridinium ring substituted with an amino-oxopropyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-3-oxopropyl)-2-methylpyridin-1-ium chloride typically involves the reaction of 2-methylpyridine with a suitable amino-oxopropylating agent under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by precipitation or crystallization .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing waste and reducing production costs .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Amino-3-oxopropyl)-2-methylpyridin-1-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives .

Wissenschaftliche Forschungsanwendungen

1-(3-Amino-3-oxopropyl)-2-methylpyridin-1-ium chloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3-Amino-3-oxopropyl)-2-methylpyridin-1-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3-Amino-3-oxopropyl)-2-methylpyridin-1-ium chloride is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

93336-22-2

Molekularformel

C9H13ClN2O

Molekulargewicht

200.66 g/mol

IUPAC-Name

3-(2-methylpyridin-1-ium-1-yl)propanamide;chloride

InChI

InChI=1S/C9H12N2O.ClH/c1-8-4-2-3-6-11(8)7-5-9(10)12;/h2-4,6H,5,7H2,1H3,(H-,10,12);1H

InChI-Schlüssel

GYVUOLVANGZGAF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=[N+]1CCC(=O)N.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.